molecular formula C19H18ClNO4S B2981174 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide CAS No. 852438-45-0

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No. B2981174
CAS RN: 852438-45-0
M. Wt: 391.87
InChI Key: ONCKVRDCGFZDPE-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, GW501516, and belongs to a class of compounds known as selective androgen receptor modulators (SARMs). GW501516 has been shown to have a variety of effects on the body, including improving endurance, increasing fat burning, and reducing inflammation.

Mechanism of Action

The mechanism of action of GW501516 is complex and not fully understood. However, it is believed that this compound works by activating a protein called peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is involved in a variety of physiological processes, including the regulation of metabolism and inflammation. By activating this protein, GW501516 is thought to improve endurance, increase fat burning, and reduce inflammation.
Biochemical and Physiological Effects:
GW501516 has several biochemical and physiological effects on the body. One of the most notable effects is the improvement in endurance that has been observed in animal studies. This compound has also been shown to increase fat burning, which could have implications for the treatment of obesity and related metabolic disorders. Additionally, GW501516 has been shown to have anti-inflammatory effects, which could have applications in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using GW501516 in lab experiments is its well-established mechanism of action. This compound has been extensively studied and its effects on the body are well understood. Additionally, GW501516 is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using GW501516 in lab experiments. One of the main limitations is the potential for off-target effects, which could complicate the interpretation of results.

Future Directions

There are several future directions for research on GW501516. One area of interest is the potential use of this compound in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, there is interest in studying the potential anti-inflammatory effects of GW501516 and its potential applications in the treatment of inflammatory diseases. Finally, there is interest in developing new compounds based on the structure of GW501516 that could have improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of GW501516 is a complex process that involves several steps. The first step is the preparation of the starting materials, which include 4-chloro-3-nitrobenzoic acid, 4-ethoxyaniline, and 2,3-dihydrothiophene. These materials are then reacted together in the presence of a catalyst to form the intermediate product, 4-chloro-N-(4-ethoxyphenyl)-3-nitrobenzamide. This intermediate is then reduced using a reducing agent to form the final product, 4-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide.

Scientific Research Applications

GW501516 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of exercise physiology, where GW501516 has been shown to improve endurance and increase fat burning. This compound has also been studied for its potential anti-inflammatory effects, which could have applications in the treatment of a variety of diseases, including arthritis and inflammatory bowel disease.

properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-2-25-18-9-7-16(8-10-18)21(17-11-12-26(23,24)13-17)19(22)14-3-5-15(20)6-4-14/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCKVRDCGFZDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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